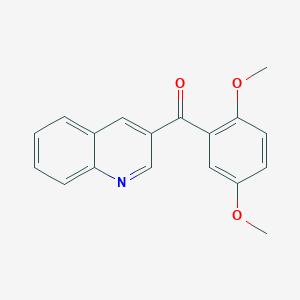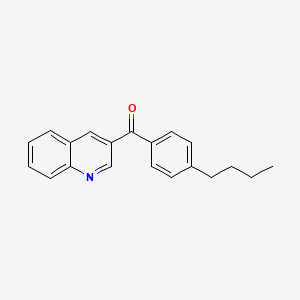
(4-Propoxyphenyl)(quinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propoxyphenyl)(quinolin-3-yl)methanone is a compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a methanone group, which is further connected to a 4-propoxyphenyl group
Mecanismo De Acción
Target of Action
The primary targets of quinoline compounds, including 3-(4-Propoxybenzoyl)quinoline, are bacterial enzymes such as gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antimicrobial agents .
Mode of Action
Quinolines act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the DNA replication process, leading to bacterial cell death .
Biochemical Pathways
The action of quinolines affects the DNA supercoiling process, a critical pathway in bacterial DNA replication . By inhibiting gyrase and topoisomerase IV, quinolines prevent the unwinding and separation of DNA strands, thereby halting replication and leading to cell death .
Pharmacokinetics
The pharmacokinetics of quinolines can vary significantly depending on the specific compound and its chemical structure . .
Result of Action
The result of the action of 3-(4-Propoxybenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, the compound causes bacterial cell death, thereby exerting its antimicrobial effects .
Análisis Bioquímico
Biochemical Properties
3-(4-Propoxybenzoyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclic nucleotide phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting these enzymes, 3-(4-Propoxybenzoyl)quinoline can modulate various cellular processes, including signal transduction and gene expression. Additionally, this compound can bind to proteins and alter their function, further influencing biochemical pathways.
Cellular Effects
The effects of 3-(4-Propoxybenzoyl)quinoline on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-(4-Propoxybenzoyl)quinoline can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Moreover, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, 3-(4-Propoxybenzoyl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly cyclic nucleotide phosphodiesterases . By binding to the active site of these enzymes, 3-(4-Propoxybenzoyl)quinoline prevents the hydrolysis of cyclic nucleotides, leading to an accumulation of these signaling molecules within the cell. This accumulation can activate downstream signaling pathways and result in changes in gene expression and cellular function. Additionally, 3-(4-Propoxybenzoyl)quinoline can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Propoxybenzoyl)quinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of 3-(4-Propoxybenzoyl)quinoline and a reduction in its biological activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(4-Propoxybenzoyl)quinoline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, 3-(4-Propoxybenzoyl)quinoline can exhibit toxic effects, including damage to tissues and organs. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These studies highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
3-(4-Propoxybenzoyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . This compound undergoes hydroxylation and other modifications, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of 3-(4-Propoxybenzoyl)quinoline are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(4-Propoxybenzoyl)quinoline within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters and binding proteins, allowing it to reach its target sites within the cell. The distribution of 3-(4-Propoxybenzoyl)quinoline within tissues can influence its efficacy and toxicity, as well as its ability to interact with various biomolecules.
Subcellular Localization
The subcellular localization of 3-(4-Propoxybenzoyl)quinoline is an important factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-(4-Propoxybenzoyl)quinoline can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-propoxybenzaldehyde with 3-quinolinecarboxylic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride derivative of 3-quinolinecarboxylic acid reacts with 4-propoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: (4-Propoxyphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the methanone group to a methanol group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
- Oxidation yields quinoline-3-carboxylic acid derivatives.
- Reduction yields (4-Propoxyphenyl)(quinolin-3-yl)methanol.
- Substitution yields various functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
(4-Propoxyphenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparación Con Compuestos Similares
Quinoline: A basic structure similar to (4-Propoxyphenyl)(quinolin-3-yl)methanone but without the propoxyphenyl group.
(4-Methoxyphenyl)(quinolin-3-yl)methanone: Similar structure with a methoxy group instead of a propoxy group.
(4-Phenylquinolin-3-yl)methanone: Lacks the propoxy group but has a phenyl group attached to the quinoline ring
Uniqueness: this compound is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its interaction with biological targets and improve its pharmacokinetic properties compared to other quinoline derivatives .
Propiedades
IUPAC Name |
(4-propoxyphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-11-22-17-9-7-14(8-10-17)19(21)16-12-15-5-3-4-6-18(15)20-13-16/h3-10,12-13H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKXYIWLFOYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














